molecular formula C3H8Se2 B14634501 Bis(methylselanyl)methane CAS No. 56051-03-7

Bis(methylselanyl)methane

Cat. No.: B14634501
CAS No.: 56051-03-7
M. Wt: 202.04 g/mol
InChI Key: FIISDUWWMWGGQJ-UHFFFAOYSA-N
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Description

Bis(methylselanyl)methane (CAS 593-79-3), also known as dimethylselenide, is an organoselenium compound with the molecular formula $ \text{C}2\text{H}6\text{Se} $ and a molecular weight of 109.03 g/mol. Structurally, it consists of a methane core bonded to two methylselanyl ($-\text{SeCH}3$) groups, forming $ (\text{CH}3)_2\text{Se} $. This colorless liquid is characterized by its high volatility and reactivity due to the polarizable selenium atom. Organoselenium compounds like this compound are of significant interest in organic synthesis, catalysis, and materials science, where their unique redox properties and ligand capabilities are exploited .

Properties

CAS No.

56051-03-7

Molecular Formula

C3H8Se2

Molecular Weight

202.04 g/mol

IUPAC Name

bis(methylselanyl)methane

InChI

InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

FIISDUWWMWGGQJ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bis(methylselanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: It can be reduced to form selenols or other selenium-containing compounds.

    Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .

Scientific Research Applications

Bis(methylselanyl)methane has several scientific research applications:

Mechanism of Action

The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Sulfur-Containing Analogues

Sulfur-based analogues, such as bis(2-chloroethylthio)methane (CAS 63869-13-6), share structural similarities with bis(methylselanyl)methane but exhibit distinct reactivity and applications. Key differences include:

  • Chemical Reactivity : The sulfur atom in bis(2-chloroethylthio)methane is less polarizable than selenium, reducing its nucleophilic and redox activity. However, the presence of chlorine substituents enhances its electrophilicity, making it a potent alkylating agent .
  • Applications : Bis(2-chloroethylthio)methane is primarily used as a chemical intermediate in organic synthesis, whereas this compound is leveraged in catalysis and specialized ligand systems due to selenium’s metal-coordinating properties .
  • Safety : Sulfur derivatives with chloroethyl groups often require stringent storage conditions (dry, ventilated environments) to prevent hydrolysis, whereas this compound’s stability under ambient conditions is comparatively higher .

Comparison with Isocyanate Derivatives

Bis(4-isocyanatophenyl)methane (CAS 5101-68-8) represents a methane derivative functionalized with isocyanate groups ($-\text{NCO}$). Key distinctions include:

  • Reactivity : The isocyanate groups in bis(4-isocyanatophenyl)methane react vigorously with nucleophiles (e.g., alcohols, amines), enabling its use in polyurethane production. In contrast, this compound participates in redox or coordination chemistry .
  • Molecular Weight and Structure : With a molecular weight of 250.25 g/mol and aromatic substituents, bis(4-isocyanatophenyl)methane is significantly bulkier and less volatile than this compound (109.03 g/mol) .
  • Industrial Use : Bis(4-isocyanatophenyl)methane is a cornerstone in polymer industries, while this compound finds niche roles in fine chemicals and catalysis .

Comparison with Other Methane Derivatives

Bisindolyl methane alkaloids (e.g., natural products isolated from marine or plant sources) share a methane backbone but are structurally distinct due to indole substituents. These compounds are pharmacologically active, with applications in anticancer and antimicrobial research, contrasting with this compound’s synthetic utility .

Data Table: Comparative Analysis of Methane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 593-79-3 $ \text{C}2\text{H}6\text{Se} $ 109.03 Colorless liquid, redox-active selenium Catalysis, ligand systems
Bis(2-chloroethylthio)methane 63869-13-6 $ \text{C}5\text{H}{10}\text{Cl}2\text{S}2 $ 205.17 Moisture-sensitive, alkylating agent Organic intermediates
Bis(4-isocyanatophenyl)methane 5101-68-8 $ \text{C}{15}\text{H}{10}\text{N}2\text{O}2 $ 250.25 Aromatic isocyanate, polymer precursor Polyurethanes, adhesives

Research Findings and Industrial Relevance

  • This compound: Studies highlight its role in stabilizing metal nanoparticles and facilitating selenium-mediated cross-coupling reactions, though its toxicity profile requires careful handling .
  • Sulfur Analogues : Bis(2-chloroethylthio)methane’s efficacy in alkylation reactions is well-documented, but its environmental persistence necessitates controlled usage .
  • Isocyanate Derivatives : Bis(4-isocyanatophenyl)methane’s reactivity underpins its dominance in polymer industries, though alternatives are sought due to isocyanate toxicity concerns .

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